molecular formula C9H7BrO2 B1526700 5-Bromo-4-methylisobenzofuran-1(3H)-one CAS No. 1255206-67-7

5-Bromo-4-methylisobenzofuran-1(3H)-one

Cat. No. B1526700
M. Wt: 227.05 g/mol
InChI Key: IRAKZLQFUGTIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108947B2

Procedure details

To a flask charged with (3-bromo-2-methylphenyl)methanol (6.0 g, 30 mmol) was added a 1M trifluoroacetic acid solution of thallium trifluoroacetate (16.2 g, 29.8 mmol). The mixture was stirred at room temperature overnight. The solvent was removed under vacuum, and the residue was pumped under high vacuum for 30 minutes to ensure complete removal of TFA. To the residue was then added palladium(II) chloride (529 mg, 2.98 mmol), lithium chloride (2.53 g, 59.7 mmol), magnesium oxide (2.41 g, 59.7 mmol), and methanol (150 mL). The reaction was flushed with CO twice, and kept under CO at room temperature. Analysis by LC showed a big product spot within 2 hours. To this solution was added ethyl acetate to precipitate the salts. The black solution was filtered through a Celite® diatomaceous earth pad, washed with EtOAc, adsorbed onto silica and purified by silica gel chromatography to afford 5-bromo-4-methyl-2-benzofuran-1(3H)-one.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
thallium trifluoroacetate
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
2.41 g
Type
reactant
Reaction Step Four
Quantity
529 mg
Type
catalyst
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:13](O)=[O:14].FC(F)(F)C([O-])=O.[Tl+].[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13](=[O:14])[O:9][CH2:8][C:4]=2[C:3]=1[CH3:10] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
thallium trifluoroacetate
Quantity
16.2 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Tl+]
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Four
Name
Quantity
2.41 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Five
Name
Quantity
529 mg
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WAIT
Type
WAIT
Details
the residue was pumped under high vacuum for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
removal of TFA
CUSTOM
Type
CUSTOM
Details
The reaction was flushed with CO twice
CUSTOM
Type
CUSTOM
Details
kept under CO at room temperature
CUSTOM
Type
CUSTOM
Details
within 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
To this solution was added ethyl acetate
CUSTOM
Type
CUSTOM
Details
to precipitate the salts
FILTRATION
Type
FILTRATION
Details
The black solution was filtered through a Celite® diatomaceous earth pad
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.